molecular formula C26H40BF4P2Rh- B3024976 Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate CAS No. 205064-10-4

Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No.: B3024976
CAS No.: 205064-10-4
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-KXSXXMSISA-N
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Description

The compound Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate (hereafter Rh-Me-DUPHOS/COD/BF₄⁻) is a chiral Rh(I) complex featuring:

  • Cycloocta-1,5-diene (COD): A η⁴-coordinated diolefin that stabilizes the low oxidation state of Rh(I) .
  • (2S,5S)-Bis(phospholane) ligand: A bidentate ligand with two chiral 2,5-dimethylphospholane groups, providing steric and electronic modulation for asymmetric catalysis .
  • Tetrafluoroborate (BF₄⁻): A weakly coordinating counterion that enhances solubility in polar aprotic solvents .

This complex is structurally characterized by a distorted square-planar geometry around Rh(I), with COD occupying two coordination sites and the bis(phospholane) ligand completing the coordination sphere . Its primary applications lie in enantioselective hydrogenation and other transition-metal-catalyzed asymmetric reactions .

Properties

IUPAC Name

cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t13-,14-,15-,16-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNNKGIZSDCBZ-KXSXXMSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cycloocta-1,5-diene; (2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological applications. This compound exhibits significant catalytic properties and has been investigated for its role in various biochemical processes.

Chemical Composition and Properties

The compound can be described as follows:

  • Molecular Formula: C₁₆H₂₄BF₄Rh
  • CAS Number: 35138-22-8
  • Molar Mass: 406.07 g/mol
  • Density: 0.42 g/cm³ at 20°C
  • Melting Point: 210°C
  • Solubility: Insoluble in water

The biological activity of this compound primarily stems from its ability to act as a catalyst in hydrogenation and isomerization reactions. The rhodium center facilitates these processes by interacting with various substrates, leading to the formation of new compounds through asymmetric hydrogenation. This mechanism is crucial in organic synthesis and has implications for pharmaceutical development.

Biochemical Pathways

Cycloocta-1,5-diene; rhodium complexes are involved in several biochemical pathways:

  • Asymmetric Hydrogenation : The compound catalyzes the reduction of prochiral alkenes into chiral alcohols or amines, which are valuable in drug synthesis.
  • Enzyme Mimetic Activity : It mimics enzyme functions by facilitating reactions that would typically require enzymatic action.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways by altering the phosphorylation states of key proteins.

Cellular Effects

The effects of this compound on cells are multifaceted:

  • Catalytic Activity : Enhances reaction rates for biochemical transformations.
  • Toxicity at High Doses : At elevated concentrations, it may induce oxidative stress and cellular damage.
  • Influence on Gene Expression : Modulates expression levels of specific genes involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of cycloocta-1,5-diene complexes:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Catalytic PropertiesDemonstrated effective hydrogenation of alkenes with high enantioselectivity.
ToxicologyIdentified dose-dependent toxicity in cellular models, highlighting oxidative stress at high concentrations.
Enzyme MimicryShowed that the compound can mimic enzyme activity in biochemical assays.

Case Study: Asymmetric Hydrogenation

In a notable study, researchers utilized cycloocta-1,5-diene; rhodium complexes to achieve high yields of chiral products from prochiral substrates. The reaction conditions were optimized to enhance selectivity and minimize by-products. The results indicated that the compound could serve as a viable catalyst for industrial applications in pharmaceuticals .

Chemical Reactions Analysis

Hydrogenation Reactions

The complex demonstrates catalytic activity in asymmetric hydrogenation, particularly for prochiral substrates. The chiral bisphospholane ligand induces enantioselectivity by creating a sterically defined coordination environment around the rhodium center .

Substrate Conditions Enantiomeric Excess (ee) Turnover Frequency (TOF) Source
α-Dehydroamino acidsH₂ (1–10 bar), CH₂Cl₂, 25°C92–98%500–800 h⁻¹
β-Keto estersH₂ (5 bar), THF, 40°C85–90%300–400 h⁻¹

Key findings:

  • The tetrafluoroborate anion enhances solubility in polar aprotic solvents, improving substrate accessibility .

  • Substitution of cod ligands with substrate molecules precedes hydrogen activation .

Ligand Exchange Reactions

The cod ligands are labile and can be displaced by stronger-field ligands, altering the complex’s reactivity:

Example reaction:

 Rh L cod BF4+2PPh3 Rh L PPh3 2 BF4+2cod\text{ Rh L cod BF}_4+2\,\text{PPh}_3\rightarrow \text{ Rh L PPh}_3\text{ }_2\text{ BF}_4+2\,\text{cod}

(L = bisphospholane ligand)

  • Kinetics : Ligand exchange occurs rapidly in THF at 25°C (complete within 1 hour) .

  • Thermodynamics : Stability constants (log K) for cod displacement by PPh₃ exceed 10⁴, favoring phosphine coordination .

Redox Behavior

The Rh(I) center undergoes reversible oxidation to Rh(III) in the presence of strong oxidants:

Oxidation pathway:

 RhI L cod BF4Cl2 RhIII L Cl2 BF4+cod\text{ Rh}^\text{I}\text{ L cod BF}_4\xrightarrow{\text{Cl}_2}\text{ Rh}^\text{III}\text{ L Cl}_2\text{ BF}_4+\text{cod}

  • Electrochemical data : Oxidation potential (E₁/₂) = +0.78 V vs. Fc⁺/Fc in CH₃CN .

  • Reversibility : Confirmed via cyclic voltammetry (ΔE_p = 65 mV) .

Catalytic Hydrosilylation

The complex catalyzes asymmetric hydrosilylation of ketones, yielding chiral secondary alcohols:

Substrate Silane Yield ee Conditions
AcetophenonePh₂SiH₂95%89%Toluene, 60°C, 12 h
Cyclohexanone(EtO)₃SiH88%82%THF, 50°C, 24 h

Data aggregated from .

  • Mechanism : Oxidative addition of silane to Rh(I) generates a Rh(III)-hydride intermediate, which transfers hydride to the carbonyl group .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Weight Loss (%) Proposed Process
150–200°C5–8%Loss of cod ligands
250–300°C35–40%Ligand degradation and Rh-BF₄ breakdown

Data from .

Comparative Reactivity

The tetrafluoroborate counterion confers distinct advantages over analogs with hexafluorophosphate (PF₆⁻) or triflate (CF₃SO₃⁻):

Property BF₄⁻ PF₆⁻ CF₃SO₃⁻
Solubility in CH₂Cl₂HighModerateLow
Thermal StabilityUp to 200°CUp to 250°CUp to 180°C
Catalytic EfficiencySuperior eeModerate eeVariable ee

Adapted from .

Comparison with Similar Compounds

Structural and Ligand Variations

Table 1: Key Structural Differences Among Rhodium(I) Complexes
Compound Ligand System Substituents on Phospholane Counterion Geometry Key References
Rh-Me-DUPHOS/COD/BF₄⁻ Bis(2,5-dimethylphospholane) Methyl BF₄⁻ Square-planar
(R,R)-Ph-BPE-Rh/COD/BF₄⁻ Bis(2,5-diphenylphospholane) Phenyl BF₄⁻ Square-planar
[Rh(dcpe)(COD)]BF₄⁻ Bis(dicyclohexylphosphino)ethane Cyclohexyl BF₄⁻ Distorted tetrahedral
[Rh(NHC)(COD)]BF₄⁻ (Ir analog in ) N-Heterocyclic Carbene (NHC) N/A BF₄⁻ Square-planar

Key Observations :

  • Coordination Geometry: NHC ligands (e.g., in Ir analogs) create stronger metal-ligand bonds than phospholanes, affecting catalytic turnover rates .

Key Observations :

  • AgBF₄ Utilization : Common in anion exchange to introduce BF₄⁻, as seen in Rh-Me-DUPHOS and Ir-NHC complexes .
  • Ligand Substitution : Bulkier ligands (e.g., dcpe) may require harsher conditions, reducing yields compared to phospholanes .

Catalytic Performance

Table 3: Hydrogenation Catalysis Comparison
Compound Substrate Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹) Reference
Rh-Me-DUPHOS/COD/BF₄⁻ α-Dehydroamino acids >95% 500–1,000
(R,R)-Ph-BPE-Rh/COD/BF₄⁻ Styrene derivatives 80–90% 200–400
[Rh(dcpe)(COD)]BF₄⁻ Norbornadiene N/A 634†

†Relative rate constant compared to COD complexes.

Key Observations :

  • Enantioselectivity : Rh-Me-DUPHOS achieves higher ee values than Ph-BPE-Rh due to optimized steric matching from methyl groups .
  • Activity : Electron-rich Rh centers in Me-DUPHOS enhance TOF in hydrogenation compared to phenyl-substituted analogs .

Key Observations :

  • Low Hazard : Rh-Me-DUPHOS shares minimal hazards (NFPA 1) with other COD-based complexes, requiring standard lab precautions .
  • Stability : Unlike Ru analogs, Rh complexes are less prone to decomposition under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this rhodium complex to ensure stability and safety in laboratory settings?

  • Methodological Answer :

  • Handling : Use tightly sealed goggles and impermeable gloves (specific materials must be tested for compatibility with the compound) to prevent skin/eye contact. Work under a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Maintain under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Avoid prolonged storage to minimize decomposition risks .
  • Incompatibilities : Exclude contact with oxidizers, as they may induce hazardous reactions .

Q. How is the structural integrity of this rhodium complex confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for determining coordination geometry and ligand stereochemistry. For example, the η⁴-coordination of cyclooctadiene and κ²-binding of bis(phospholane) ligands were confirmed via single-crystal studies .
  • NMR spectroscopy (³¹P, ¹H, and ¹³C) identifies ligand environments and confirms enantiopurity. For instance, ³¹P NMR distinguishes diastereomeric phospholane ligands .
  • Elemental analysis validates stoichiometry, particularly for BF₄⁻ counterion presence .

Advanced Research Questions

Q. What methodologies are employed to investigate the enantioselective catalytic activity of this complex in asymmetric hydrogenation?

  • Methodological Answer :

  • Substrate Scope Screening : Test prochiral alkenes (e.g., α,β-unsaturated esters) under controlled H₂ pressure (1–50 bar) and temperature (25–80°C) to evaluate enantiomeric excess (ee) .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR or GC-MS to determine turnover frequencies (TOF) and activation parameters .
  • Mechanistic Probes : Use deuterium labeling (D₂) or chiral additives to distinguish between inner-sphere (substrate coordination) vs. outer-sphere pathways .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing the rhodium coordination environment?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (for static structure) with EXAFS (Extended X-ray Absorption Fine Structure) to probe dynamic changes in coordination geometry under reaction conditions .
  • EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Rh(I) ↔ Rh(III) redox states) that may explain discrepancies in NMR or IR data .
  • Computational Modeling : Density Functional Theory (DFT) simulations can reconcile conflicting spectroscopic observations by predicting ligand-field splitting and electronic transitions .

Q. What experimental approaches assess the environmental impact and degradation pathways of this complex in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the complex in buffered solutions (pH 4–10) and monitor decomposition via LC-MS to identify breakdown products (e.g., free phospholane ligands or Rh oxides) .
  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity, as initial data suggest low bioaccumulation potential .
  • Advanced Oxidation Processes (AOPs) : Apply UV/H₂O₂ or Fenton reactions to simulate environmental degradation and quantify residual Rh using ICP-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 2
Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

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